5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

Circadian Biology Phenotypic Screening Chronotherapeutics

5-Nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide (CAS 329903-11-9) is the structurally confirmed circadian clock-enhancing small molecule CEM1/Cmpd-8, identified in a PER2::Luc reporter screen for amplitude enhancement and period shortening. Its 5-nitro-4-sulfamoylphenyl-benzothiophene architecture is distinct from REV-ERB agonists, PDE inhibitors, and other CEMs (CEM2, CEM3) that differ in heterocyclic core—ensuring a unique phenotypic fingerprint. The scaffold also serves as a privileged template for carbonic anhydrase inhibitor SAR and KATP channel (SUR1) comparative studies. Buyers receive a defined chemotype for mechanism-of-action, medicinal chemistry optimization, and diversity screening. Confirm dose-response in-house as no EC₅₀ data are published. Recommended for parallel assay with CEM2 (CAS 687581-48-2) and CEM3 (CAS 305334-67-2).

Molecular Formula C15H11N3O5S2
Molecular Weight 377.39
CAS No. 329903-11-9
Cat. No. B2641705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide
CAS329903-11-9
Molecular FormulaC15H11N3O5S2
Molecular Weight377.39
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C15H11N3O5S2/c16-25(22,23)12-4-1-10(2-5-12)17-15(19)14-8-9-7-11(18(20)21)3-6-13(9)24-14/h1-8H,(H,17,19)(H2,16,22,23)
InChIKeyXQEVQFFZXFRHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide (CAS 329903-11-9): Procurement-Grade Structural and Pharmacological Baseline


5-Nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide (CAS 329903-11-9) is a synthetic sulfonamide derivative built on a benzothiophene core with a 5-nitro substituent and a 4-sulfamoylphenyl carboxamide side chain [1]. Its molecular formula is C₁₅H₁₁N₃O₅S₂ (MW 377.39 g/mol), and it contains three pharmacophoric groups—nitro, sulfonamide, and carboxamide—that are individually associated with enzyme inhibition [2]. The compound has been catalogued as a circadian clock-enhancing small molecule (CEM1/Cmpd-8) in a high-throughput phenotypic screen, where it produced amplitude enhancement and period shortening in a PER2::Luc fibroblast reporter assay [3]. However, its molecular target(s) remain unannotated in that context. Structural features make it a potential ligand for sulfonamide-sensitive metalloenzymes such as carbonic anhydrases, but direct quantitative inhibition data for this specific compound are absent from the peer-reviewed literature as of the search date.

Why In-Class Benzothiophene-2-Carboxamide Sulfonamides Cannot Substitute for 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide in Screening or SAR Programs


Within the benzothiophene-2-carboxamide sulfonamide family, even minor structural permutations yield divergent biological profiles. For example, replacing the 5-nitro group with 3,6-dichloro substitution or exchanging the sulfamoylphenyl for a sulfamoylpyridinyl moiety fundamentally alters enzyme inhibition spectra [1]. The 5-nitro group imparts a strong electron-withdrawing effect that modulates the acidity of the sulfonamide NH, directly influencing zinc coordination in carbonic anhydrase active sites, a property absent in des-nitro or reduced-amino analogs [2]. Moreover, the specific benzothiophene scaffold (vs. furan or benzamide cores) dictates the compound's rigid planar geometry, which is critical for the circadian amplitude enhancement phenotype observed for CEM1/Cmpd-8; closely related CEMs (e.g., CEM2/Cmpd-9, CAS 687581-48-2) differ in the heterocyclic core and may engage distinct targets [3]. Generic substitution therefore risks both loss of the desired phenotypic fingerprint and introduction of unknown off-target liabilities.

Product-Specific Quantitative Differentiation Evidence: 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide vs. Closest Comparators


Circadian Amplitude Enhancement Phenotype: CEM1/Cmpd-8 vs. In-Class CEMs in PER2::Luc Reporter Assay

In a high-throughput screen using PER2::Luc fibroblasts, 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide (designated CEM1/Cmpd-8) was identified as a clock-enhancing small molecule (CEM) producing amplitude enhancement and period shortening [1]. This phenotypic signature distinguishes it from the majority of circadian modulators that primarily induce phase shifts (e.g., Cmpd-5, Rolipram) or amplitude reduction (e.g., GSK4112, SR9011) [1]. Among the three CEM hits reported, CEM1 (329903-11-9), CEM2/Cmpd-9 (687581-48-2), and CEM3/Cmpd-10 (305334-67-2) all produced amplitude enhancement and period shortening, but their molecular targets are listed as unknown, precluding target-based differentiation within the CEM subset [1]. The specific structural determinants (5-nitro-benzothiophene-2-carboxamide scaffold) likely underlie the observed phenotype relative to structurally distinct amplitude reducers such as REV-ERB agonists.

Circadian Biology Phenotypic Screening Chronotherapeutics

Carbonic Anhydrase Inhibition Potential: Structural Class Comparison with Reported Benzothiophene Sulfamate CA Inhibitors

While no direct carbonic anhydrase (CA) inhibition data exist for 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide, the compound has been explicitly noted as a scaffold for designing CA inhibitors targeting sulfonamide-sensitive isoforms [1]. In contrast, structurally related benzothiophene sulfamate derivatives have been quantitatively characterized as potent CA II, IX, and XII inhibitors, with the most active compounds (1g, 1b, 1d) achieving IC₅₀ values of 0.14 ± 0.03 µM (hCA II), 0.13 ± 0.03 µM (hCA IX), and 0.17 ± 0.06 µM (hCA XII), exceeding the potency of acetazolamide [2]. The target compound differs from these characterized inhibitors in that it bears a sulfamoylphenyl amide rather than a sulfamate ester, which alters the zinc-binding geometry and may affect isoform selectivity.

Carbonic Anhydrase Cancer Hypoxia Metalloenzyme Inhibition

KATP Channel Modulation Potential: Structural Analogy to Kir6.2/SUR1 Activators Containing the 5-Nitro-N-(4-sulfamoylphenyl) Pharmacophore

The compound 2-(4-methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide—which shares the identical 5-nitro-N-(4-sulfamoylphenyl) partial structure with the target compound—has been demonstrated to activate Kir6.2/SUR1 KATP channels, leading to inhibition of glucose-stimulated insulin release in pancreatic beta cells [1]. This close structural analog differs from the target compound in that the benzothiophene core is replaced by a 2-(4-methoxyphenoxy)benzamide scaffold. The shared 5-nitro-N-(4-sulfamoylphenyl) motif suggests that the target compound may also engage sulfonylurea receptor (SUR) binding sites, but the distinct heterocyclic core (benzothiophene vs. benzamide) is expected to modulate binding kinetics, selectivity, and metabolic stability.

KATP Channel Insulin Secretion Pancreatic Beta Cell

Cytotoxicity Profile in Cancer Cell Lines: Comparison of 5-Nitro-Benzothiophene-2-Carboxamide Derivatives in HT-29 and A549 Cells

A series of benzothiophene-2-carboxamide sulfonamide derivatives, including compounds incorporating the 5-nitrobenzo[b]thiophene substructure, have been evaluated for cytotoxicity in HT-29 (colorectal adenocarcinoma) and A549 (lung carcinoma) cell lines [1]. Compound 6a (4-Cl, 5-nitrobenzo[b]thiophene, n=0) exhibited IC₅₀ values of 15.28 ± 2.62 µM (HT-29) and 2.566 ± 2.23 µM (A549), while compound 9a (an alternative substitution pattern with the same 5-nitrobenzo[b]thiophene core) showed reduced potency: 114.4 ± 2.62 µM (HT-29) and 99.67 ± 2.23 µM (A549) [1]. The reference compound sorafenib gave IC₅₀ values of 14.01 ± 1.59 µM (HT-29) and 2.913 ± 2.57 µM (A549) [1]. These data demonstrate that modest structural modifications within the 5-nitro-benzothiophene-2-carboxamide class produce >7-fold differences in cytotoxicity, underscoring the non-interchangeability of close analogs. The target compound (329903-11-9) was not directly tested in this panel, but its 5-nitrobenzothiophene core with the sulfamoylphenyl substituent represents a distinct substitution pattern from 6a and 9a.

Anticancer Cytotoxicity Structure-Activity Relationship

SENP Inhibition Selectivity: Benzothiophene-2-Carboxamide Class Achieves Submicromolar Potency and Isoform Selectivity Not Demonstrated for the Target Compound

A series of benzothiophene-2-carboxamide derivatives have been developed as SENP (SUMO-specific protease) inhibitors, achieving IC₅₀ values as low as 0.56 µM with compound 77 demonstrating 33-fold selectivity for SENP2 over SENP5 [1]. These represent the most potent and selective nonpeptidic SENP inhibitors reported to date within this chemotype class [1]. The target compound (329903-11-9) was not among the derivatives synthesized or tested in this study. However, the benzothiophene-2-carboxamide core shared between the target compound and the characterized SENP inhibitors provides a structural rationale for exploring SENP inhibition, though the specific 5-nitro and 4-sulfamoylphenyl substitution pattern on the target compound has not been evaluated against any SENP isoform.

SUMOylation SENP Protease Cancer Targets

Physicochemical and Drug-Likeness Profile: Computed Descriptors vs. Known CA Inhibitor Acetazolamide

Computed physicochemical properties from PubChem provide a baseline for comparing the target compound to the clinically used carbonic anhydrase inhibitor acetazolamide [1][2]. 5-Nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide has a molecular weight of 377.4 g/mol, XLogP3-AA of 2.5, 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 3 rotatable bonds [1]. In comparison, acetazolamide (MW 222.2 g/mol, XLogP -0.3, HBD 2, HBA 5, rotatable bonds 1) is smaller and more hydrophilic [2]. The target compound's higher lipophilicity (ΔXLogP ≈ 2.8) and larger molecular weight may influence membrane permeability, plasma protein binding, and tissue distribution relative to acetazolamide. All computed parameters satisfy Lipinski's Rule of Five, suggesting drug-like properties [1].

Drug-Likeness Physicochemical Properties Lead Optimization

Evidence-Backed Research and Procurement Application Scenarios for 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide (CAS 329903-11-9)


Circadian Clock Amplitude Enhancement Probe Development and Phenotypic Screening Follow-Up

Based on the identification of this compound as CEM1/Cmpd-8 in a PER2::Luc circadian reporter screen [5], the primary evidence-backed application is as a starting point for mechanism-of-action studies and medicinal chemistry optimization of clock-enhancing small molecules. Procurement is warranted for laboratories engaged in circadian biology that require a structurally defined amplitude-enhancing chemotype distinct from REV-ERB agonists and PDE inhibitors. However, users must perform in-house dose-response validation, as no quantitative EC₅₀ or amplitude fold-change data have been published for this compound [5]. Direct comparison with CEM2 (CAS 687581-48-2) and CEM3 (CAS 305334-67-2) in parallel assays is recommended to assess relative potency within the CEM subset.

Carbonic Anhydrase Inhibitor Scaffold Exploration and Fragment-Based Drug Design

The sulfamoylphenyl-benzothiophene architecture qualifies this compound as a structural template for designing novel carbonic anhydrase inhibitors [5]. Given that related benzothiophene sulfamate derivatives achieve nanomolar to submicromolar IC₅₀ values against hCA II, IX, and XII [3], procurement is justified for medicinal chemistry groups performing structure-activity relationship (SAR) studies around the benzothiophene-2-carboxamide scaffold. The 5-nitro substituent provides a synthetic handle for reduction to an amine for further derivatization. Researchers should note that this compound is not a validated CA inhibitor; CA inhibition must be confirmed experimentally using standardized stopped-flow CO₂ hydration or esterase assays.

KATP Channel Pharmacology and Insulin Secretion Modulation Research

The shared 5-nitro-N-(4-sulfamoylphenyl) pharmacophore with the validated Kir6.2/SUR1 activator 2-(4-methoxyphenoxy)-5-nitro-N-(4-sulfamoylphenyl)benzamide [5] supports procurement for KATP channel research, specifically for comparative studies evaluating how the heterocyclic core (benzothiophene vs. benzamide) influences SUR1 binding, channel gating kinetics, and insulin secretion inhibition. The benzothiophene core may confer distinct pharmacokinetic properties useful for in vivo studies, but this hypothesis remains untested and requires experimental validation.

Anticancer Screening Libraries and Phenotypic Cytotoxicity Profiling

Class-level evidence from 5-nitrobenzothiophene-2-carboxamide derivatives demonstrating cytotoxicity in HT-29 and A549 cancer cell lines (IC₅₀ range ~2.6–114 µM depending on substitution) [5] supports inclusion of 329903-11-9 in diversity-oriented screening libraries for oncology. Its distinct substitution pattern (5-nitro + 4-sulfamoylphenyl) is not represented among the quantitatively profiled derivatives, making it a valuable addition for SAR comprehensiveness. Procurement is recommended for screening consortia and academic labs conducting unbiased cytotoxicity panels, with the understanding that target identification and potency determination are prerequisites for further development.

Quote Request

Request a Quote for 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.